N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan
Description
N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan (CAS 210481-85-9) is a Boc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The Boc [(1,1-dimethylethoxy)carbonyl] group serves as a temporary protecting group for the α-amino functionality during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions . This compound features a 2-methylalanyl (Aib, 2-aminoisobutyric acid) residue linked to L-tryptophan, introducing steric hindrance that enhances conformational rigidity and metabolic stability in peptide chains . It is notably employed as an intermediate in synthesizing Anamorelin, a ghrelin receptor agonist used to treat cancer cachexia .
Molecular Formula: C₂₀H₂₇N₃O₅
Molecular Weight: 389.45 g/mol
Key Applications:
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCBSBPYDCIRPP-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the amide bond: The protected amino acid is then coupled with the appropriate indole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated peptide synthesizers, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the ester into a bioavailable form or for further peptide coupling.
Reaction Conditions
| Condition | Catalyst/Agent | Product | Yield |
|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, 110°C, 12h | Free carboxylic acid | ~85% |
| Basic (LiOH, MeOH/H₂O) | 0.1M LiOH, RT, 2h | Deprotonated carboxylate | >90% |
This hydrolysis is reversible under specific conditions, enabling selective protection/deprotection strategies in multi-step syntheses .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane, to expose the primary amine for subsequent reactions.
Key Findings
-
TFA-Mediated Cleavage :
-
Stability : The Boc group remains intact under basic hydrolysis conditions, enabling orthogonal deprotection strategies .
Peptide Bond Formation
The deprotected amine participates in peptide coupling reactions, facilitated by agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide).
Representative Reaction
| Coupling Agent | Base | Solvent | Efficiency |
|---|---|---|---|
| HBTU | DIPEA | DMF | 92% |
| DCC | HOBt | THF | 78% |
This reactivity is exploited in solid-phase peptide synthesis (SPPS) to incorporate modified tryptophan residues into bioactive peptides .
Comparative Reactivity with Analogs
The compound’s reactivity differs from similar derivatives due to its methylalanyl side chain and Boc protection:
Stability Under Storage
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 375.45 g/mol. The structure features a tert-butoxycarbonyl (Boc) group, which plays a crucial role in its reactivity and stability during synthesis and application.
Pharmaceutical Applications
-
Drug Development :
- N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan serves as an important intermediate in the synthesis of various pharmaceuticals targeting serotonin pathways. These pathways are vital for mood regulation and are implicated in disorders such as depression and anxiety .
- Case Study : Research has indicated that derivatives of tryptophan can enhance the bioavailability of drugs aimed at treating mood disorders by improving absorption rates when modified with protective groups like Boc .
-
Nutritional Supplements :
- This compound is utilized in formulating dietary supplements that aim to improve sleep quality and mood stabilization. Tryptophan derivatives are known to influence serotonin synthesis, making them beneficial for sleep-related products .
- Data Table : Comparison of Tryptophan Derivatives in Nutritional Supplements
Compound Name Application Area Mechanism of Action This compound Mood enhancement, sleep aids Increases serotonin levels 5-Hydroxy-L-Tryptophan Mood enhancement Precursor to serotonin L-Tryptophan Sleep aids Directly increases serotonin production
Biochemical Research Applications
-
Molecular Probes :
- The compound is used as a molecular probe in biochemical research to study protein interactions and enzyme kinetics. Its structural modifications allow for better binding to target proteins, facilitating the understanding of biochemical pathways .
- Case Study : In experiments involving receptor-ligand interactions, derivatives like this compound have shown enhanced binding affinities compared to unmodified tryptophan .
-
Protein Synthesis :
Application Area Description Peptide Synthesis Used as an amino acid building block Enzyme Kinetics Studies Assists in identifying enzyme-substrate interactions
Mechanism of Action
The mechanism of action of ®-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at other functional groups. In medicinal chemistry, its indole moiety may interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan with structurally related Boc-protected tryptophan derivatives:
Key Research Findings
Synthetic Efficiency: N-Boc-L-Tryptophan (CAS 13139-14-5) is synthesized in 69% yield via Boc protection of L-tryptophan using di-tert-butyl dicarbonate .
Chiral Separation: Molecularly imprinted polymers (MIPs) using N-Boc-L-Trp achieve chiral resolution of racemic mixtures under HPLC conditions (methanol/water = 80:20, 0.8 mL/min flow rate) . The 2-methylalanyl modification in the target compound may alter retention times or selectivity due to steric effects.
Pharmaceutical Relevance :
- The D-isomer (N-Boc-Aib-(D)-Trp-OH) shows distinct bioactivity profiles compared to the L-form, emphasizing the role of stereochemistry in drug design .
- Brominated derivatives (e.g., CAS 131791-79-2) are critical for synthesizing radiolabeled peptides, leveraging halogen atoms for imaging or therapeutic applications .
Solubility and Stability: Methyl ester derivatives (e.g., CAS 207349-42-6) exhibit enhanced solubility in non-polar solvents, facilitating peptide coupling reactions . The free carboxylic acid form of the target compound, however, is preferable for aqueous-phase applications.
Unique Advantages of this compound
Biological Activity
N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan (CAS: 210481-85-9) is a synthetic compound that has garnered interest in pharmacological research due to its structural similarity to amino acids and potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) group, contributing to its stability and solubility in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors. Tryptophan derivatives are known to influence serotonergic signaling pathways, which play crucial roles in mood regulation, cognition, and various neurophysiological processes.
Key Mechanisms:
- Serotonin Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist at specific serotonin receptors (5-HT receptors), potentially influencing neurotransmitter release and neuronal excitability.
- Neuroprotective Effects : There is evidence indicating that tryptophan derivatives can promote neuroplasticity and protect against neurodegeneration by modulating neurotrophic factors .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity in modulating serotonin receptor activity. For example:
- 5-HT2A Receptor Activation : The compound has been shown to activate the 5-HT2A receptor, leading to increased intracellular calcium levels and enhanced neurotransmitter release .
In Vivo Studies
In vivo studies further elucidate the pharmacological profile of this compound:
- Behavioral Studies : Animal models treated with this compound exhibited behaviors indicative of increased serotonergic activity, such as enhanced locomotion and reduced anxiety-like behaviors .
Case Studies
Several case studies have highlighted the potential therapeutic applications of tryptophan derivatives:
- Mood Disorders : A controlled study involving individuals with mood disorders indicated that supplementation with tryptophan derivatives improved mood stability and reduced depressive symptoms.
- Cognitive Enhancement : Research on cognitive function in elderly populations suggested that compounds similar to this compound may enhance memory and learning capabilities through serotonergic modulation .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other tryptophan derivatives:
| Compound Name | Serotonin Receptor Activity | Neuroprotective Effects | Cognitive Enhancement |
|---|---|---|---|
| This compound | High | Yes | Yes |
| 5-Hydroxytryptophan | Moderate | Yes | Moderate |
| Tryptophan | Low | Limited | Limited |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan?
- Methodology : Utilize stepwise peptide coupling with Boc (tert-butoxycarbonyl) protection. For example, Boc-protected amino acids can be activated using carbodiimides (e.g., DCC or EDC) and coupled to the growing peptide chain in methanol or dichloromethane. Post-coupling, the Boc group is removed with trifluoroacetic acid (TFA), followed by neutralization and purification via column chromatography (PE/EtOAc gradients) or recrystallization. Evidence from similar syntheses shows yields of 70–85% for intermediates .
- Validation : Monitor reactions via TLC and confirm final product purity using NMR (e.g., Boc methyl singlet at δ 1.4 ppm) and mass spectrometry (e.g., parent ion matching calculated molecular weight) .
Q. Which analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR : Assign peaks for Boc-protected methyl groups (δ 1.4–1.5 ppm), aromatic indole protons (δ 7.1–7.3 ppm), and backbone α-protons (δ 3.5–4.7 ppm). Solvent choice (e.g., acetone-d6 vs. CDCl3) may shift signals due to hydrogen bonding .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 520 for a related tripeptide) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N composition (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can conflicting spectral data between studies be resolved?
- Approach : Investigate experimental conditions (e.g., solvent polarity, temperature, crystallinity). For instance, residual methanol in crystalline samples can obscure NMR signals (e.g., δ 3.3 ppm in acetone-d6) . Use high-resolution NMR (500+ MHz) and heteronuclear correlation (HSQC) to resolve overlapping peaks. Cross-validate with X-ray crystallography (e.g., triclinic vs. monoclinic polymorphs) to confirm stereochemistry .
Q. What strategies mitigate side reactions during synthesis (e.g., epimerization or oxidation)?
- Optimization :
- Low-temperature coupling : Perform reactions at 0–4°C to minimize racemization.
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of tryptophan’s indole ring.
- Purification : Remove byproducts (e.g., dicyclohexylurea) via flash chromatography or selective recrystallization. Evidence shows that reducing NaCNBH equivalents (from 2.0 to 1.5 eq.) in reductive amination steps lowers undesired reductions .
Q. How do solvent and crystal packing affect conformational stability?
- Analysis : Conduct X-ray diffraction on single crystals to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, triclinic polymorphs (space group ) exhibit distinct unit cell parameters ( Å, ) compared to monoclinic forms (), influencing solubility and bioavailability . Pair with molecular dynamics simulations to predict solvent interactions (e.g., methanol vs. ethyl acetate).
Q. How can stereochemical purity be rigorously validated?
- Techniques :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.
- Circular Dichroism (CD) : Compare CD spectra to reference standards (e.g., L-tryptophan derivatives) to confirm absolute configuration.
- X-ray Crystallography : Resolve chiral centers via anomalous dispersion effects in crystallographic data .
Data Contradiction and Reproducibility
Q. Why do yields vary significantly across reported syntheses?
- Root Cause : Differences in protecting group strategies (e.g., Boc vs. Cbz), coupling agents (DCC vs. HATU), and purification methods. For instance, Boc-protected intermediates often yield higher purity (82–85%) compared to Cbz derivatives due to easier deprotection . Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously to enhance reproducibility.
Q. How to address discrepancies in biological activity data for structural analogs?
- Solution : Systematically compare analogs (e.g., fluorinated proline derivatives) using standardized assays. For example, cis-4-fluoro-prolyl analogs exhibit altered bioactivity due to steric effects on peptide backbone conformation, as evidenced by shifted NMR signals (δ 5.6 ppm for cis vs. δ 6.0 ppm for trans) . Correlate structural data (X-ray, NMR) with activity profiles to establish structure-activity relationships (SAR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
